1-Iodo-1-nitropropane

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

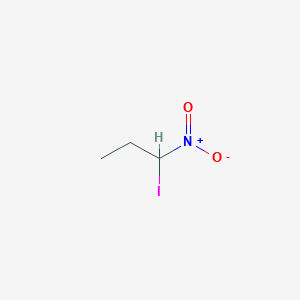

1-Iodo-1-nitropropane is an organic compound characterized by the presence of both an iodine atom and a nitro group attached to a propane backbone

Preparation Methods

1-Iodo-1-nitropropane can be synthesized through several methods. One common approach involves the iodination of 1-nitropropane. This process typically requires the use of iodine and a suitable oxidizing agent to facilitate the substitution of a hydrogen atom with an iodine atom on the propane chain . Industrial production methods often involve the reaction of 1-nitropropane with iodine in the presence of a catalyst to achieve high yields and purity .

Chemical Reactions Analysis

1-Iodo-1-nitropropane undergoes various chemical reactions, including:

Substitution Reactions: The iodine atom can be replaced by other nucleophiles, leading to the formation of different derivatives.

Reduction Reactions: The nitro group can be reduced to an amine group under suitable conditions, such as using hydrogen gas and a metal catalyst.

Oxidation Reactions: The compound can be oxidized to form different products, depending on the reagents and conditions used.

Common reagents for these reactions include hydrogen gas, metal catalysts, and strong oxidizing agents. The major products formed from these reactions vary based on the specific conditions but can include amines, alcohols, and other substituted derivatives.

Scientific Research Applications

1-Iodo-1-nitropropane has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound’s reactivity makes it useful in studying enzyme mechanisms and metabolic pathways.

Medicine: Research into its potential as a precursor for pharmaceutical compounds is ongoing.

Industry: It is employed in the production of specialty chemicals and materials

Mechanism of Action

The mechanism by which 1-iodo-1-nitropropane exerts its effects involves its reactivity with various biological molecules. The nitro group can participate in redox reactions, while the iodine atom can undergo substitution reactions. These interactions can affect molecular targets such as enzymes and receptors, influencing biochemical pathways .

Comparison with Similar Compounds

1-Iodo-1-nitropropane can be compared to other nitroalkanes and iodoalkanes:

1-Nitropropane: Similar in structure but lacks the iodine atom, making it less reactive in certain substitution reactions.

1-Iodopropane: Contains an iodine atom but lacks the nitro group, limiting its use in redox reactions.

2-Nitropropane: An isomer with the nitro group on the second carbon, leading to different reactivity and applications.

Biological Activity

1-Iodo-1-nitropropane (C₃H₆INO₂) is a nitroalkane compound that has garnered attention for its diverse biological activities and potential applications in medicinal chemistry. This article explores the biological activity of this compound, focusing on its mechanisms of action, biochemical pathways, and potential therapeutic uses.

This compound is characterized by the presence of both an iodine atom and a nitro group. The molecular structure can be represented as follows:

This structure allows for various chemical reactions, including substitution, reduction, and oxidation, which are crucial for its biological interactions.

Interaction with Biomolecules

The biological activity of this compound is largely attributed to its interaction with various biomolecules. The nitro group can participate in redox reactions, leading to the generation of reactive oxygen species (ROS), which can induce oxidative stress in cells. This mechanism is significant in the context of antimicrobial activity, where ROS can damage cellular components of pathogens .

Enzyme Targeting

The compound primarily interacts with enzymes involved in nitroalkane metabolism, particularly nitronate monooxygenases (NMOs). These enzymes catalyze the oxidation of nitroalkanes, facilitating their catabolism and influencing their toxicity profiles. The ability to modulate enzyme activity suggests potential therapeutic applications in diseases where these pathways are dysregulated.

Antimicrobial Properties

Research indicates that nitro compounds, including this compound, exhibit significant antimicrobial activity. They have been shown to be effective against a range of pathogens, including bacteria such as Helicobacter pylori and Mycobacterium tuberculosis. The mechanism involves the disruption of microbial cell membranes and interference with metabolic processes through ROS generation .

Antitumor Activity

The compound has also been investigated for its antitumor properties. Nitroalkanes are known to exhibit cytotoxic effects on cancer cells by inducing apoptosis through oxidative stress mechanisms. Studies suggest that this compound may serve as a lead compound for developing new anticancer agents .

Study on Antimicrobial Efficacy

A study conducted on the efficacy of various nitro compounds against Pseudomonas aeruginosa demonstrated that this compound exhibited a minimum inhibitory concentration (MIC) comparable to established antibiotics. This highlights its potential as an alternative treatment option for resistant bacterial strains .

| Compound | MIC (µg/mL) |

|---|---|

| This compound | 32 |

| Ciprofloxacin | 16 |

| Nitrofurantoin | 64 |

Antitumor Activity Research

In vitro studies have shown that this compound induces apoptosis in various cancer cell lines. A notable experiment revealed that treatment with this compound resulted in a significant reduction in cell viability after 48 hours, with IC₅₀ values indicating potent cytotoxicity .

Absorption and Metabolism

The pharmacokinetics of this compound are influenced by its solubility and stability. It is known to be poorly soluble in water but more soluble in organic solvents, which affects its bioavailability. Metabolism primarily occurs via NMOs, which convert it into less toxic metabolites .

Toxicity Profile

While exhibiting promising biological activities, the toxicity of this compound cannot be overlooked. Acute exposure has been associated with neurotoxic effects in animal models, necessitating further research into its safety profile for therapeutic use .

Properties

CAS No. |

920005-44-3 |

|---|---|

Molecular Formula |

C3H6INO2 |

Molecular Weight |

214.99 g/mol |

IUPAC Name |

1-iodo-1-nitropropane |

InChI |

InChI=1S/C3H6INO2/c1-2-3(4)5(6)7/h3H,2H2,1H3 |

InChI Key |

VZCRMIDALOIICR-UHFFFAOYSA-N |

Canonical SMILES |

CCC([N+](=O)[O-])I |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.